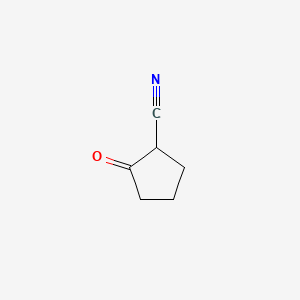
ヘキセストロールジプロピオン酸
概要
説明
科学的研究の応用
Hexestrol dipropionate has been studied for its applications in various fields:
Chemistry: It is used as a model compound to study the behavior of estrogens and their derivatives.
Biology: Research has focused on its effects on cellular processes and its interaction with estrogen receptors.
Medicine: Historically, it has been used to inhibit lactation and as a hormonal antineoplastic agent.
作用機序
- Hexestrol dipropionate is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. Its primary targets include:
Target of Action
生化学分析
Biochemical Properties
Hexestrol dipropionate plays a significant role in biochemical reactions due to its estrogenic properties. It interacts with estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta, which are nuclear hormone receptors involved in the regulation of gene expression. These interactions lead to the modulation of various genes involved in cell proliferation, differentiation, and metabolism. Hexestrol dipropionate also interacts with aldo-keto reductase family 1 member C1, influencing its activity .
Cellular Effects
Hexestrol dipropionate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, hexestrol dipropionate affects the proliferation and differentiation of target tissues, such as the endometrium and breast tissue. It can also impact the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of hexestrol dipropionate involves its binding to estrogen receptors, leading to the activation or repression of target genes. This binding interaction results in the recruitment of coactivators or corepressors, which modulate the transcriptional activity of the receptors. Hexestrol dipropionate can also influence enzyme activity, either by inhibition or activation, depending on the specific enzyme and context. Additionally, it can cause changes in gene expression by altering the chromatin structure and accessibility of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexestrol dipropionate can change over time. The stability and degradation of hexestrol dipropionate are important factors that influence its long-term effects on cellular function. Studies have shown that hexestrol dipropionate can maintain its estrogenic activity over extended periods, but its degradation products may have different biological activities. Long-term exposure to hexestrol dipropionate can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of hexestrol dipropionate vary with different dosages in animal models. At low doses, hexestrol dipropionate can stimulate cell proliferation and differentiation, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of hexestrol dipropionate can lead to adverse effects such as liver toxicity and disruption of normal hormonal balance .
Metabolic Pathways
Hexestrol dipropionate is involved in various metabolic pathways, including its conversion to hexestrol and other metabolites. Enzymes such as cytochrome P450s and aldo-keto reductases play a role in the metabolism of hexestrol dipropionate. These metabolic pathways can influence the levels of hexestrol dipropionate and its metabolites in the body, affecting its overall biological activity. Hexestrol dipropionate can also impact metabolic flux and metabolite levels by modulating the expression and activity of key enzymes .
Transport and Distribution
Hexestrol dipropionate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of hexestrol dipropionate within specific tissues can influence its biological activity. For example, hexestrol dipropionate can accumulate in estrogen-responsive tissues such as the uterus and breast, where it exerts its estrogenic effects .
Subcellular Localization
The subcellular localization of hexestrol dipropionate is crucial for its activity and function. Hexestrol dipropionate can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with estrogen receptors and modulates gene expression. The subcellular localization of hexestrol dipropionate can also influence its interactions with other biomolecules and its overall biological activity .
準備方法
Hexestrol dipropionate is synthesized through the esterification of hexestrol with propionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, ensuring the purity and yield of the final product.
化学反応の分析
Hexestrol dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert hexestrol dipropionate back to hexestrol or other reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
類似化合物との比較
Hexestrol dipropionate is related to other esters of hexestrol, such as:
- Hexestrol diacetate
- Hexestrol dicaprylate
- Hexestrol diphosphate
Compared to these compounds, hexestrol dipropionate has unique properties due to its specific esterification with propionic acid, which may influence its pharmacokinetics and biological activity.
特性
IUPAC Name |
[4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLYMVNJKHJFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964036 | |
| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4825-53-0 | |
| Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1′-dipropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4825-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(1,2-Diethylethylene)diphenyl dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004825530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1,2-diethylethylene)diphenyl dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about how Hexestrol dipropionate affects male rats?
A1: The paper titled "Sex differences on the levels of urinary biomarkers in Wistar rats (4)Effects of Hexestrol dipropionate on the urinalysis data in male rats" [] investigates how administering Hexestrol dipropionate to male rats influences their urinary biomarker profile. This research helps us understand how this synthetic estrogen analog might alter physiological processes in male rats, potentially mimicking aspects of female physiology.
Q2: Why is comparing male and female urinary profiles important in scientific research?
A2: Understanding the baseline differences in urinary biomarkers between male and female rats is crucial for several reasons. [] It allows researchers to identify sex-specific variations in metabolism, excretion, and overall physiology. This knowledge is essential for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)











